![molecular formula C13H14Br3F B14196690 {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene CAS No. 920264-99-9](/img/structure/B14196690.png)
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene is an organic compound that features a cyclohexane ring substituted with bromine, fluorine, and benzene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene typically involves multiple steps, including halogenation and cyclization reactions. One common method involves the bromination of cyclohexane followed by the introduction of a fluorine atom and subsequent attachment of a benzene ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using bromine and fluorine sources. The cyclization and attachment of the benzene ring can be achieved through controlled reactions in industrial reactors, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The benzene ring can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures, pressures, and the presence of catalysts to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for research in medicinal chemistry. It may be investigated for its effects on biological systems and its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mecanismo De Acción
The mechanism by which {1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors The compound’s structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes
Comparación Con Compuestos Similares
Similar Compounds
- {1-Bromo-2-[dibromo(methyl)cyclohexyl}benzene
- {1-Bromo-2-[fluoro(methyl)cyclohexyl}benzene
- {1-Bromo-2-[dibromo(fluoro)ethyl]cyclohexyl}benzene
Uniqueness
{1-Bromo-2-[dibromo(fluoro)methyl]cyclohexyl}benzene stands out due to the presence of both bromine and fluorine atoms, which impart unique reactivity and stability. The combination of these substituents with the cyclohexane and benzene rings makes it a versatile compound for various applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
920264-99-9 |
|---|---|
Fórmula molecular |
C13H14Br3F |
Peso molecular |
428.96 g/mol |
Nombre IUPAC |
[1-bromo-2-[dibromo(fluoro)methyl]cyclohexyl]benzene |
InChI |
InChI=1S/C13H14Br3F/c14-12(10-6-2-1-3-7-10)9-5-4-8-11(12)13(15,16)17/h1-3,6-7,11H,4-5,8-9H2 |
Clave InChI |
HDJXTUNPVFKWKF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(C1)C(F)(Br)Br)(C2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)
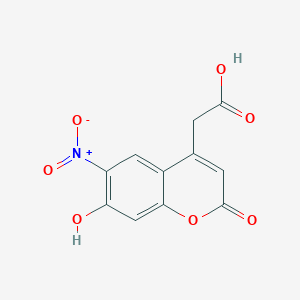
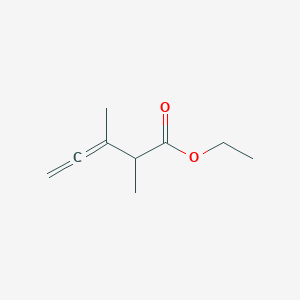
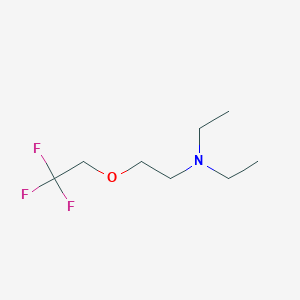

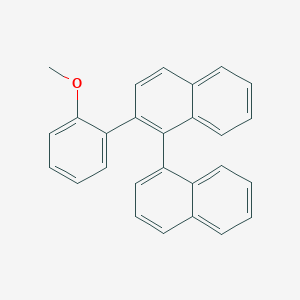
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)

stannane](/img/structure/B14196662.png)
![3-[(3S)-3,7-dimethyloctyl]-2-iodothiophene](/img/structure/B14196677.png)
![4-Pyridinecarboxamide, N-[(1S,2R)-2-amino-3-fluoro-1-(phenylmethyl)propyl]-2-[[[(1S,2S)-2-methylcyclopropyl]methyl]amino]-6-[methyl[(1-methylethyl)sulfonyl]amino]-](/img/structure/B14196678.png)
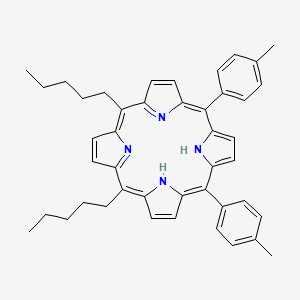
![{(2S)-1-[(2-Fluoro-5-nitrophenyl)methyl]pyrrolidin-2-yl}methanol](/img/structure/B14196686.png)
